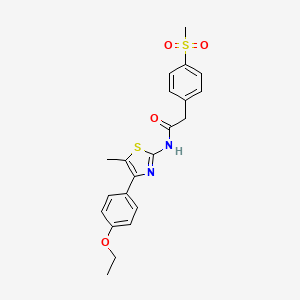

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-4-27-17-9-7-16(8-10-17)20-14(2)28-21(23-20)22-19(24)13-15-5-11-18(12-6-15)29(3,25)26/h5-12H,4,13H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPCZHRPVQTAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide in the presence of a base.

Substitution Reactions:

Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxy group.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, enzymes, or DNA, disrupting normal cellular processes. The molecular targets might include kinases, proteases, or other enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Influence: Thiazole (target) vs. Benzimidazoles, with fused aromatic systems, may exhibit stronger π-π stacking .

- Substituent Effects : The 4-ethoxyphenyl group in the target compound contributes to lipophilicity (logP ~3.5 estimated), whereas the methylsulfonyl group enhances polarity and hydrogen-bonding capacity, similar to compound I . In compound 36, the methylsulfonyl group is critical for Bcl-2 inhibition, suggesting analogous roles in the target compound .

Physicochemical Properties

However, trends can be inferred:

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a thiazole ring, which is known for its diverse biological properties, and modifications that enhance its pharmacological profile.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The presence of the thiazole moiety in this compound suggests potential interactions with key cellular pathways involved in tumorigenesis.

- Mechanism of Action : The compound is believed to inhibit specific kinases and enzymes responsible for cell proliferation. For instance, studies have shown that similar thiazole derivatives can modulate the activity of proteins involved in apoptosis and cell cycle regulation, leading to decreased viability in cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to target bacterial cell walls and disrupt essential cellular processes.

- Efficacy : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key findings include:

- Functional Groups : The ethoxy and methylsulfonyl substituents play a significant role in enhancing the compound's solubility and bioavailability, which are crucial for its therapeutic potential.

- Thiazole Ring : The thiazole ring is essential for both anticancer and antimicrobial activities, with modifications at specific positions leading to improved potency against targeted diseases .

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of thiazole-based compounds on various cancer cell lines, revealing IC50 values indicating significant growth inhibition. The incorporation of electron-donating groups, such as methyl or methoxy groups, was found to enhance activity against human glioblastoma and melanoma cells .

- Antimicrobial Activity Assessment : In vitro tests demonstrated that derivatives of thiazole exhibited promising antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-releasing groups on the aromatic rings significantly influenced their effectiveness against gram-positive and gram-negative bacteria .

Data Table

| Biological Activity | Compound Structure | IC50 (µg/mL) | Target Cell Line |

|---|---|---|---|

| Anticancer | Thiazole derivative with ethoxy group | 1.61 ± 1.92 | Jurkat (Bcl-2 positive) |

| Antimicrobial | Thiazole derivative with sulfonyl group | 23.30 ± 0.35 | Staphylococcus epidermidis |

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound involves coupling a thiazole precursor with a sulfonyl-substituted acetamide group. A general approach includes:

- Step 1: Prepare the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 4-ethoxyacetophenone derivatives) under reflux conditions.

- Step 2: Introduce the methylsulfonylphenylacetamide moiety using nucleophilic acyl substitution. Catalysts like pyridine or zeolites (Y-H type) can enhance reaction efficiency, as demonstrated in analogous acetamide syntheses .

- Yield Optimization: Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor intermediates via HPLC to identify bottlenecks.

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions (e.g., ethoxyphenyl vs. methylsulfonyl groups).

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., CHNOS) and rule out isotopic impurities.

- X-ray Crystallography: Resolve crystal structure if single crystals are obtainable, as done for structurally related thiazole-acetamide hybrids .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Given the thiazole core's known bioactivity , prioritize:

- Kinase Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Solubility Profiling: Perform shake-flask method in PBS (pH 7.4) to guide formulation for downstream assays.

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or p38 MAPK). Validate docking poses with molecular dynamics (MD) simulations (100 ns) to assess stability .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding energies. Cross-validate with experimental IC values to refine computational models.

Q. What strategies resolve contradictions between in vitro and in silico activity data?

Methodological Answer:

- Data Triangulation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Metabolite Screening: Use LC-MS to identify degradation products that may alter activity in vitro.

- Proteomic Profiling: Perform thermal shift assays to confirm target engagement .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics (PK) and toxicity?

Methodological Answer:

- PK Studies: Administer the compound intravenously/orally to rodent models. Collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis. Calculate AUC, , and bioavailability.

- Toxicology: Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues. Compare results with structurally similar sulfonamide-thiazole derivatives .

Methodological Challenges in Scaling Synthesis

Q. What reactor designs improve scalability while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry: Use microreactors for exothermic steps (e.g., thiazole cyclization) to enhance heat transfer and reduce side reactions.

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor intermediate purity in real time .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

Methodological Answer:

- Quality Control (QC): Enforce strict QC protocols (e.g., ≥95% purity via HPLC, residual solvent analysis).

- Statistical Analysis: Apply ANOVA to compare batch data; use principal component analysis (PCA) to identify outlier batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.